Itrocinonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

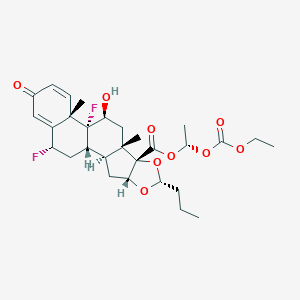

[(1S)-1-ethoxycarbonyloxyethyl] (1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38F2O9/c1-6-8-23-39-22-13-17-18-12-20(30)19-11-16(32)9-10-26(19,4)28(18,31)21(33)14-27(17,5)29(22,40-23)24(34)37-15(3)38-25(35)36-7-2/h9-11,15,17-18,20-23,33H,6-8,12-14H2,1-5H3/t15-,17-,18-,20-,21-,22+,23+,26-,27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCELVROFGZYBHY-JUVXQCODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)OC(C)OC(=O)OCC)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)O[C@H](C)OC(=O)OCC)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38F2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883168 |

Source

|

| Record name | Itrocinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106033-96-9 |

Source

|

| Record name | (1S)-1-[(Ethoxycarbonyl)oxy]ethyl (6α,11β,16α,17α)-16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106033-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itrocinonide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106033969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itrocinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITROCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZW8NEP6PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Itrocinonide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Itrocinonide: A Novel Corticosteroid

This compound is a synthetic corticosteroid characterized by its full chemical name: 6α,9-Difluoro-11β,16α,17-trihydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid, ester with ethyl (S)-1-hydroxyethyl carbonate, cyclic (R)-16,17-acetal with butyraldehyde. As a member of the glucocorticoid class of steroid hormones, this compound is designed to exhibit potent anti-inflammatory properties. Its complex molecular architecture, featuring a difluorinated steroid backbone, a cyclic acetal, and a carbonate ester, necessitates a multi-step synthesis and a rigorous purification strategy to ensure high purity and efficacy for its potential therapeutic applications. This guide provides a comprehensive overview of the synthetic pathways and purification methodologies pertinent to the production of this compound, grounded in established principles of steroid chemistry.

I. The Synthetic Pathway: A Disconnection Approach

The synthesis of this compound can be conceptually broken down into several key stages, starting from a readily available steroid precursor. A retrosynthetic analysis reveals the following key bond formations:

-

Esterification at the C17-carboxylic acid.

-

Cyclic Acetal Formation at the C16 and C17 hydroxyl groups.

-

Synthesis of the core steroid scaffold.

This guide will focus on the latter stages of the synthesis, assuming the availability of the key intermediate: 6α,9-Difluoro-11β,16α,17-trihydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid .

Diagram of the Retrosynthetic Analysis of this compound

Caption: Retrosynthetic approach for this compound synthesis.

Esterification of the C17-Carboxylic Acid

The introduction of the ethyl (S)-1-hydroxyethyl carbonate ester at the C17 position is a critical step. This is typically achieved by reacting the carboxylic acid intermediate with a suitable electrophile, such as ethyl (S)-1-chloroethyl carbonate.

Experimental Protocol: Esterification

-

Dissolution: The starting carboxylic acid is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: A non-nucleophilic base, for instance, potassium carbonate or cesium carbonate, is added to the solution to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion.

-

Reagent Addition: Ethyl (S)-1-chloroethyl carbonate is added to the reaction mixture. The reaction is typically stirred at a controlled temperature, ranging from room temperature to slightly elevated temperatures (e.g., 40-60 °C), to facilitate the nucleophilic substitution.

-

Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to ensure completion.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude esterified product.

Formation of the Cyclic Acetal

The formation of the cyclic acetal at the C16 and C17 positions with butyraldehyde serves to protect these hydroxyl groups and contributes to the overall pharmacological profile of the molecule. This reaction is an acid-catalyzed process.[1][2]

Experimental Protocol: Cyclic Acetal Formation

-

Dissolution: The diol-containing steroid from the previous step is dissolved in an inert solvent, such as dichloromethane or toluene.

-

Reagent and Catalyst Addition: Butyraldehyde is added to the solution, followed by a catalytic amount of a strong acid, for example, perchloric acid or p-toluenesulfonic acid.

-

Reaction Conditions: The reaction is stirred at room temperature. The formation of the cyclic acetal is typically rapid.[2]

-

Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of a weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude this compound.

Diagram of the this compound Synthesis Workflow

Caption: Simplified workflow of this compound synthesis.

II. Purification Methodologies: Ensuring High Purity

The purification of this compound from the crude reaction mixture is paramount to remove unreacted starting materials, reagents, and any by-products formed during the synthesis. A multi-step purification strategy, typically involving chromatography followed by crystallization, is employed to achieve the high purity required for pharmaceutical applications.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a powerful technique for isolating target compounds from complex mixtures with high resolution and purity.[3][4] For corticosteroids like this compound, reversed-phase chromatography is commonly utilized.

Experimental Protocol: Preparative HPLC Purification

-

Sample Preparation: The crude this compound is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase composition, and filtered through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic System: A preparative HPLC system equipped with a high-pressure gradient pump, a UV detector, and a fraction collector is used.

-

Column: A reversed-phase C18 column with a large internal diameter (e.g., >20 mm) and particle size (e.g., 5-10 µm) is typically chosen for preparative scale separations.

-

Mobile Phase: A common mobile phase system consists of a mixture of water (Solvent A) and an organic modifier like acetonitrile or methanol (Solvent B), often with a small amount of an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape.

-

Elution: A gradient elution method is generally employed, starting with a higher proportion of Solvent A and gradually increasing the concentration of Solvent B to elute compounds with increasing hydrophobicity.

-

Fraction Collection: Fractions are collected based on the UV detector signal, targeting the peak corresponding to this compound.

-

Analysis and Pooling: The collected fractions are analyzed by analytical HPLC to assess their purity. Fractions meeting the desired purity specifications are pooled together.

-

Solvent Removal: The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Table 1: Representative Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-95% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 mL (concentrated sample) |

Crystallization

Crystallization is a crucial final step to obtain highly pure, crystalline this compound and to remove any remaining amorphous impurities.[5][6][7][8][9] The choice of solvent system is critical for successful crystallization.

Experimental Protocol: Crystallization

-

Solvent Selection: A suitable solvent or solvent system is identified in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for corticosteroids include acetone, ethanol, methanol, ethyl acetate, and their mixtures with anti-solvents like hexane or water.

-

Dissolution: The purified this compound from the HPLC step is dissolved in a minimal amount of the chosen hot solvent to form a saturated or near-saturated solution.

-

Cooling: The hot solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of well-defined crystals.

-

Inducing Crystallization (if necessary): If crystals do not form spontaneously, crystallization can be induced by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of pure this compound.

-

Further Cooling: Once crystal formation begins, the flask can be placed in an ice bath or refrigerator to maximize the yield of the crystalline product.

-

Isolation and Washing: The crystals are collected by vacuum filtration and washed with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

-

Drying: The purified crystalline this compound is dried under vacuum to remove any remaining solvent.

Diagram of the this compound Purification Workflow

Caption: Simplified workflow for the purification of this compound.

III. Analytical Characterization and Impurity Profiling

To ensure the quality and safety of the final product, a comprehensive analytical characterization is essential. This involves confirming the structure of this compound and identifying and quantifying any potential impurities.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure of this compound, ensuring all protons and carbons are in the correct chemical environment.[10][11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[13][14]

Purity Assessment and Impurity Profiling

-

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary tool for determining the purity of the final product and for quantifying any impurities. A typical method would use a C18 column with a gradient of water and acetonitrile.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing both chromatographic separation and mass information.[13][14]

Table 2: Common Potential Impurities in this compound Synthesis

| Impurity Type | Potential Source |

| Unreacted Starting Material | Incomplete esterification or acetal formation. |

| Diastereomers | Impurities in the chiral reagent (ethyl (S)-1-chloroethyl carbonate) or non-stereoselective reaction conditions. |

| Hydrolysis Products | Degradation of the ester or acetal moieties during work-up or purification. |

| By-products from Side Reactions | For example, elimination or rearrangement products under acidic or basic conditions. |

The identification and control of these impurities are critical aspects of the drug development process, as they can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[15][16][17][18]

Conclusion

The synthesis and purification of this compound represent a challenging yet achievable endeavor in medicinal chemistry. The multi-step synthesis requires careful control of reaction conditions to ensure high yields and stereoselectivity. A robust purification strategy, combining preparative HPLC and crystallization, is essential to achieve the high purity standards required for a pharmaceutical-grade compound. Thorough analytical characterization is the final, critical step to confirm the identity and purity of this compound, ensuring its quality and suitability for further development as a potential therapeutic agent. This guide provides a foundational understanding of the key principles and methodologies involved in the production of this complex corticosteroid.

References

-

Recrystallization. (n.d.). In University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Recrystallization. (2021, March 5). In Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization (chemistry). (2023, January 29). In Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization. (n.d.). In Wired Chemist. Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). In Mettler Toledo. Retrieved from [Link]

-

Formation and Reactions of Acetals. (n.d.). In Chemistry Steps. Retrieved from [Link]

-

6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-androsta-1,4-diene-17-carbothioic acid, S-((3S)-tetrahydro-2-oxo-3-furanyl) ester, (6alpha,11beta,16alpha,17alpha)-. (n.d.). In PubChem. Retrieved from [Link]

- Convenient synthesis of s-fluoromethyl 6alpha, 9alpha-difluoro-11beta-hydroxy-16alpha- methyl-17alpha-propionyloxy-3-oxoandrosta-1, 4-diene-17beta-carbothioate. (n.d.). In Google Patents.

-

Application Compendium Solutions for Preparative HPLC. (n.d.). In Agilent. Retrieved from [Link]

-

Cyclic acetal formation. (n.d.). In ChemTube3D. Retrieved from [Link]

-

6alpha, 9alpha-Difluoro-11beta,17alpha-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylic acid. (n.d.). In PubChem. Retrieved from [Link]

- Bnouni, H., et al. (2022). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 27(15), 4991.

-

HPLC Purification of Peptides. (2016, December 30). In protocols.io. Retrieved from [Link]

-

19.10: Nucleophilic Addition of Alcohols - Acetal Formation. (2025, February 24). In Chemistry LibreTexts. Retrieved from [Link]

- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). Organic Process Research & Development, 24(12), 2824-2831.

-

Impurity Synthesis And Identification. (n.d.). In SpiroChem. Retrieved from [Link]

-

Principles in preparative HPLC. (n.d.). In University of Warwick. Retrieved from [Link]

- Related impurities in peptide medicines. (2014). Journal of Pharmaceutical and Biomedical Analysis, 101, 2-19.

-

Prep HPLC Simplified Webinar. (2021, June 25). In YouTube. Retrieved from [Link]

- Synthesis of process related impurities of Citicoline and Citicoline sodium. (2024). Indian Journal of Chemistry - Section B, 63B(3), 365-372.

-

Hydrates, Hemiacetals, and Acetals. (2010, May 28). In Master Organic Chemistry. Retrieved from [Link]

- Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. (2023). Chirality, 35(10), 826-836.

- HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emargin

- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). TrAC Trends in Analytical Chemistry, 124, 115793.

- 1H NMR-MS-based heterocovariance as a drug discovery tool for fishing bioactive compounds out of a complex mixture of structural analogues. (2019). Scientific Reports, 9(1), 11116.

- NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG. (2014). PLoS ONE, 9(1), e85288.

Sources

- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. lcms.cz [lcms.cz]

- 4. warwick.ac.uk [warwick.ac.uk]

- 5. Recrystallization [sites.pitt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recrystallization [wiredchemist.com]

- 9. mt.com [mt.com]

- 10. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] 1H NMR-MS-based heterocovariance as a drug discovery tool for fishing bioactive compounds out of a complex mixture of structural analogues | Semantic Scholar [semanticscholar.org]

- 12. NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impurity Synthesis And Identification | SpiroChem [spirochem.com]

- 17. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Introduction: A Framework for Characterizing Novel Bioactive Compounds

Sources

- 1. atcc.org [atcc.org]

- 2. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]

- 4. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labcorp.com [labcorp.com]

- 6. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents [pubmed.ncbi.nlm.nih.gov]

- 7. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 9. proimmune.com [proimmune.com]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro Models Mimicking Immune Response in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dermatologytimes.com [dermatologytimes.com]

- 13. iivs.org [iivs.org]

- 14. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. raybiotech.com [raybiotech.com]

- 19. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. assaygenie.com [assaygenie.com]

- 22. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

Itrocinonide: A Retrometabolic Approach to Topical Corticosteroid Selectivity

A Technical Guide on the Discovery, Development, and Discontinuation of a Novel Soft Steroid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Itrocinonide (developmental code name: D5159) represents a significant case study in the application of retrometabolic drug design principles to enhance the therapeutic index of synthetic corticosteroids. Developed as a "soft drug," this compound was engineered for high glucocorticoid receptor affinity coupled with rapid systemic inactivation to minimize adverse effects. This guide provides a detailed technical overview of its discovery, the rationale behind its molecular design, its mechanism of action, and the ultimate reasons for the cessation of its clinical development. By examining the trajectory of this compound, from conceptualization to its eventual discontinuation due to insufficient clinical efficacy, we can derive critical insights into the challenges and nuances of developing locally-acting, systemically-labile therapeutic agents.

Introduction: The Challenge of Topical Corticosteroid Selectivity

Synthetic glucocorticoids are mainstays in the management of inflammatory conditions such as asthma and dermatological disorders. Their therapeutic efficacy is mediated by their binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent suppression of inflammatory pathways. However, the clinical utility of conventional corticosteroids can be limited by a range of systemic side effects, including hypothalamic-pituitary-adrenal (HPA) axis suppression, metabolic changes, and osteoporosis. These effects arise from the unintended systemic absorption of the drug from its topical application site.

The central challenge in corticosteroid development has been to dissociate the desired local anti-inflammatory activity from unwanted systemic effects. This has led to the exploration of novel drug design strategies aimed at maximizing topical potency while ensuring that any drug entering systemic circulation is rapidly metabolized to inactive forms. It was within this context that this compound was conceived.

The "Soft Drug" Concept: A Foundation for this compound's Design

This compound is a synthetic glucocorticoid corticosteroid that was designed based on the "soft drug" principle, a key tenet of retrometabolic drug design.[1][2] A soft drug is a pharmacologically active compound that undergoes predictable and controlled metabolism to non-toxic, inactive derivatives after exerting its therapeutic effect at the target site.[2]

The primary objective for developing this compound as a soft steroid was to achieve high topical selectivity for airways and lungs in the treatment of asthma.[2] The strategy was to create a molecule that would be potent at the site of application but would be rapidly inactivated by ubiquitous esterases upon entering the systemic circulation, thereby preventing systemic side effects.[2][3]

Molecular Design and Rationale

The chemical structure of this compound was meticulously designed to incorporate features that confer high GR affinity while simultaneously introducing a point of metabolic vulnerability.

-

Core Steroid Scaffold: The molecule is built upon a difluorinated androsta-1,4-diene backbone, a common feature in potent corticosteroids that enhances glucocorticoid activity.[1][4][5]

-

Metabolically Labile Ester Group: A key innovation in this compound's design was the introduction of a carbonate ester group within the 17β-carboxylic ester moiety.[2] This group was engineered to be susceptible to rapid hydrolytic cleavage by esterases present in human plasma and lung tissue.[2] The intended metabolic pathway is illustrated below.

Figure 1: Conceptual workflow of this compound's intended local action and systemic inactivation.

Developmental History and Preclinical Evaluation

This compound, also known by its developmental code name D5159, was identified as a promising soft steroid candidate due to its preclinical profile.[1][6]

Receptor Affinity and In Vitro Metabolism

Preclinical studies demonstrated that this compound possessed a receptor affinity for the glucocorticoid receptor similar to that of budesonide, a widely used inhaled corticosteroid.[2] This high affinity was a prerequisite for achieving potent anti-inflammatory effects at the target tissue.

Crucially, in vitro experiments confirmed the designed metabolic instability. This compound underwent rapid hydrolytic inactivation in human plasma and lung tissue, with a half-life of less than 30 minutes.[2] This rapid biotransformation was a key feature supporting its potential for an improved safety profile.

| Compound | Receptor Affinity | In Vitro Half-Life (Human Plasma) | Primary Inactivation Pathway |

| This compound | Similar to Budesonide | < 30 minutes | Esterase-mediated hydrolysis |

| Conventional ICS | High | Stable in plasma | Hepatic (CYP450-3A) |

Table 1: Comparative preclinical characteristics of this compound and conventional inhaled corticosteroids (ICS).

Animal Models and Topical Efficacy

In animal models of airway and lung inflammation, inhaled this compound demonstrated topical anti-inflammatory efficacy.[2] These studies confirmed that despite its rapid biotransformation, the compound could still exert a therapeutic effect at the site of administration. Furthermore, this compound exhibited a significantly better airway and lung selectivity when compared to conventional inhaled corticosteroids.[2]

Mechanism of Action: Glucocorticoid Receptor Modulation

As a glucocorticoid, this compound's mechanism of action involves binding to and activating the cytosolic glucocorticoid receptor. The subsequent cellular events follow the classical pathway of corticosteroid action.

Figure 2: Simplified signaling pathway for this compound via the Glucocorticoid Receptor (GR).

Step-by-Step Protocol: Glucocorticoid Receptor Activation

-

Cellular Entry: Being lipophilic, this compound passively diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, this compound binds to the ligand-binding domain of the glucocorticoid receptor, which is part of an inactive complex with heat shock proteins (HSP90).

-

Conformational Change: Ligand binding induces a conformational change in the GR, causing the dissociation of the heat shock proteins.

-

Dimerization and Nuclear Translocation: The activated GR monomers dimerize and are transported into the nucleus.

-

Gene Regulation: Within the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding leads to:

-

Transactivation: Increased transcription of anti-inflammatory genes (e.g., annexin A1, IκBα).

-

Transrepression: Decreased transcription of pro-inflammatory genes (e.g., cytokines, chemokines) by interfering with the activity of transcription factors like NF-κB and AP-1.

-

Discontinuation of Development: The Efficacy-Metabolism Dilemma

Despite its promising preclinical profile and innovative design, the development of this compound was ultimately halted.[3] The compound was never marketed.[1][6] The primary reason for its failure was a lack of sufficient clinical efficacy.[2][3]

The very feature that made this compound safe—its rapid inactivation—likely proved to be its therapeutic undoing. It is hypothesized that the hydrolysis by esterases was too rapid, leading to inactivation of the drug within the target tissue (the lung) before it could exert a sustained and clinically meaningful anti-inflammatory effect.[2] This highlights a critical challenge in soft drug design: balancing the rate of metabolic inactivation to ensure systemic safety without compromising local efficacy. The therapeutic window between local activity and systemic clearance proved to be too narrow for this compound.

Conclusion: Lessons from this compound

The developmental history of this compound provides invaluable lessons for the field of drug discovery, particularly in the design of topically applied medicines. It stands as a testament to the ingenuity of the retrometabolic design concept while simultaneously serving as a cautionary tale about the complexities of translating such designs into clinically effective therapies. The failure of this compound, and other soft steroids like it, underscores the difficulty of achieving the perfect pharmacokinetic/pharmacodynamic balance. The key takeaway is that while rapid systemic inactivation is a desirable safety feature, the stability of a drug within the target tissue is paramount for its efficacy. Future efforts in this domain must focus on developing molecules that are selectively metabolized in the systemic circulation while maintaining sufficient residence time and stability at the site of action.

References

-

Wikipedia. This compound. [Link]

-

DrugBank. This compound. [Link]

- Brattsand, R., & Miller-Larsson, A. (2001). Soft Steroids. In T. T. Hansel & P. J. Barnes (Eds.), New Drugs for Asthma, Allergy and COPD (pp. 94-96). Karger Medical and Scientific Publishers.

- Derendorf, H. (2004). New Developments in Corticosteroids. Proceedings of the American Thoracic Society, 1(3), 259-263.

- World Health Organization. (1989). International Nonproprietary Names for Pharmaceutical Substances.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9959691, this compound. [Link]

Sources

An In-Depth Technical Guide to Itrocinonide: A Synthetic Glucocorticoid

Abstract

This technical guide provides a comprehensive overview of Itrocinonide, a synthetic difluorinated corticosteroid. Despite its developmental history, this compound serves as a significant subject for researchers and professionals in drug development due to its structural characteristics and classification within a pivotal therapeutic class. This document elucidates its molecular and physicochemical properties, delves into its presumptive mechanism of action through the glucocorticoid receptor signaling pathway, outlines a robust analytical methodology for its quantification, and discusses the general principles of its chemical synthesis within the context of fluorinated steroids. This guide is structured to offer both foundational knowledge and practical insights for the scientific community.

Introduction

This compound is a synthetic corticosteroid characterized by a difluorinated androstane skeleton.[1][2] As a member of the glucocorticoid class, its biological activity is presumed to be mediated through the glucocorticoid receptor (GR), a key regulator of inflammatory, immune, and metabolic processes.[3][4][5] Although this compound, also known by its developmental code name D5159, was never brought to market, its structure is of interest to medicinal chemists and pharmacologists.[1][2] The design of potent corticosteroids often involves strategic halogenation to enhance receptor affinity and metabolic stability, a principle embodied in the structure of this compound.[4]

Physicochemical Properties of this compound

The fundamental identity of a pharmaceutical compound is defined by its molecular formula, weight, and structure. These properties are critical for its characterization, formulation, and analytical detection.

Molecular Identity

-

Molecular Formula: C₂₉H₃₈F₂O₉[1]

-

Molecular Weight: 568.6 g/mol [1]

-

IUPAC Name: [(1S)-1-ethoxycarbonyloxyethyl] (1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-diene-8-carboxylate[1]

-

CAS Number: 106033-96-9[1]

Computed Physicochemical Data

The following table summarizes key physicochemical properties of this compound, which are crucial for predicting its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| XLogP3 | 5.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 568.24838911 Da | PubChem[1] |

| Topological Polar Surface Area | 118 Ų | PubChem[1] |

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

As a synthetic glucocorticoid, this compound is expected to exert its effects by binding to and activating the glucocorticoid receptor (GR). The GR is a ligand-dependent transcription factor that modulates the expression of a vast number of genes, leading to the broad anti-inflammatory and immunosuppressive effects characteristic of this class of drugs.[3][4][5]

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[5][6] Upon binding of a glucocorticoid ligand like this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[5]

Once in the nucleus, the activated GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimerizes and binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically upregulates the transcription of anti-inflammatory genes.[4]

-

Transrepression: The activated GR monomer can interact with other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. By tethering to these factors, the GR inhibits their ability to activate gene transcription, thereby repressing the inflammatory response.[4][6]

The following diagram illustrates the canonical glucocorticoid receptor signaling pathway.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Chemical Synthesis of Fluorinated Corticosteroids

The precise industrial synthesis pathway for this compound is not publicly available. However, the synthesis of complex fluorinated corticosteroids generally involves multi-step processes starting from more readily available steroid precursors, such as diosgenin or hydrocortisone.[7] The introduction of fluorine atoms at specific positions of the steroid nucleus is a critical step to enhance potency and modulate pharmacokinetic properties.[8]

A general approach for synthesizing 6α-fluoro corticosteroids often involves the following key transformations:

-

Formation of a Reactive Intermediate: The steroid precursor is converted into a reactive enol or enol ester intermediate.[9]

-

Electrophilic Fluorination: The intermediate is then reacted with a stereoselective electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), to introduce the fluorine atom at the desired 6α position.[6][10]

-

Further Modifications: Following fluorination, additional functional groups can be introduced or modified to arrive at the final target structure. For this compound, this would include the formation of the cyclic acetal and the esterification at the C-17 position.

The development of such synthetic routes requires careful control of stereochemistry to ensure the formation of the biologically active isomer.

Analytical Methodology: Quantification by RP-HPLC

A robust and validated analytical method is essential for the quality control and pharmacokinetic analysis of any pharmaceutical compound. Below is a detailed protocol for a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the quantification of this compound.

Experimental Protocol: RP-HPLC-UV

This protocol describes a general method for the analysis of this compound in a bulk drug substance.

Objective: To determine the purity and concentration of this compound using RP-HPLC with UV detection.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Formic acid (analytical grade)

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Filter and degas both mobile phases before use.

-

-

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the stock solution.

-

Prepare working standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the same diluent as the standard.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with A (0.1% Formic Acid in H₂O) and B (Acetonitrile) |

| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 240 nm |

| Run Time | 25 minutes |

-

Data Analysis:

-

Identify the this compound peak based on the retention time of the reference standard.

-

Calculate the purity or concentration of the sample by comparing the peak area with that of the standard.

-

Analytical Workflow Diagram

The following diagram outlines the general workflow for the HPLC analysis of this compound.

Caption: General Workflow for HPLC Analysis.

Conclusion

This compound, with a molecular formula of C₂₉H₃₈F₂O₉ and a molecular weight of 568.6 g/mol , represents a structurally complex synthetic glucocorticoid.[1] Although it did not proceed to clinical use, its study provides valuable insights into the design and analysis of potent corticosteroids. Its mechanism of action is understood through the well-established glucocorticoid receptor signaling pathway, which governs its potential anti-inflammatory effects. The synthesis of such difluorinated steroids is a significant challenge in medicinal chemistry, requiring precise control over stereochemistry and fluorination reactions. The analytical methods outlined in this guide provide a framework for the quality control and characterization of this compound and similar molecules, underscoring the interdisciplinary nature of drug development from molecular design to final analysis.

References

-

PubChem. This compound | C29H38F2O9. National Center for Biotechnology Information. [Link]

-

Wikipedia. This compound. [Link]

-

Frontiers in Endocrinology. New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. [Link]

-

The Journal of Clinical Investigation. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. [Link]

-

Molecular and Cellular Endocrinology. Glucocorticoid receptor signaling in health and disease. [Link]

-

MDPI. Glucocorticoid Signaling Pathway: From Bench to Bedside. [Link]

-

ResearchGate. The glucocorticoid receptor signaling pathway. [Link]

-

ResearchGate. Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. [Link]

-

PubMed. Fluorine-substituted corticosteroids: synthesis and evaluation as potential receptor-based imaging agents for positron emission tomography of the brain. [Link]

-

PubMed. Structures and mechanism for the design of highly potent glucocorticoids. [Link]

- Google Patents.

- Google Patents.

-

Green Synthesis of Pharmaceutical Steroids. [Link]

Sources

- 1. Research Portal [scholarship.miami.edu]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Structures and mechanism for the design of highly potent glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-substituted corticosteroids: synthesis and evaluation as potential receptor-based imaging agents for positron emission tomography of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]

A Researcher's Guide to Solvent Selection and Solubility Determination: Principles, Protocols, and Troubleshooting

Abstract

Solubility is a critical physicochemical property that profoundly influences the success of research and development, particularly in the pharmaceutical sciences. Insufficient solubility can impede in vitro assay reliability, compromise pharmacokinetic properties, and ultimately lead to the failure of promising drug candidates.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and navigating the complexities of solubility. We will delve into the core theoretical principles of dissolution, profile the most common research solvents, and present detailed, field-proven protocols for both high-throughput and equilibrium solubility determination. By explaining the causality behind experimental choices and offering practical troubleshooting strategies, this guide aims to empower scientists to generate robust, reliable solubility data, accelerating the path from discovery to innovation.

Introduction: The Critical Role of Solubility in Scientific Research

Why Solubility Matters: From Benchtop to Bedside

In the journey of a compound from a laboratory curiosity to a potential therapeutic, solubility is a gatekeeper at nearly every stage. Low aqueous solubility is a leading cause of poor and variable oral bioavailability, a major hurdle in drug development.[1][4][5] Before a compound can exert a pharmacological effect, it must first dissolve in physiological fluids to be absorbed into systemic circulation.[5][6] Consequently, compounds with inadequate solubility often require higher doses to achieve therapeutic concentrations, which can increase the risk of adverse effects.[7]

Beyond bioavailability, solubility impacts:

-

In Vitro Screening: Poorly soluble compounds can precipitate in assay media, leading to unreliable and misleading results that can either mask a compound's true potency or generate false positives.[1][8]

-

Formulation Development: Developing a stable, effective, and manufacturable dosage form is contingent on the drug's solubility characteristics.[9]

-

Toxicology Studies: Inaccurate solubility data can lead to under-dosing in toxicology studies, potentially failing to identify dose-limiting toxicities.[2]

Therefore, a thorough understanding and accurate measurement of solubility are not merely procedural formalities; they are foundational to the integrity and success of the entire research and development process.

Defining Solubility: Key Concepts and Terminology

Solubility is formally defined as the maximum concentration of a substance (the solute ) that can completely dissolve in a given amount of a liquid (the solvent ) at a specific temperature and pressure to form a homogeneous solution.[4][6][10]

-

Saturated Solution: A solution in which the maximum amount of solute has been dissolved in the solvent at a given temperature. Any additional solute will not dissolve.

-

Unsaturated Solution: A solution containing less solute than the saturation point.

-

Supersaturated Solution: A solution that contains more dissolved solute than is possible in a saturated solution. These are thermodynamically unstable and can be induced to crystallize or precipitate.

The Theoretical Framework of Solubility

"Like Dissolves Like": The Polarity Principle in Depth

The adage "like dissolves like" is the cornerstone of solubility prediction. It suggests that a solute will dissolve best in a solvent that has a similar polarity. This principle is governed by the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polarity and Dipole Moments: Polarity arises from the uneven distribution of electron density in a molecule, creating a dipole moment. Polar solvents like water have significant dipole moments and readily dissolve polar solutes (e.g., salts, sugars) through dipole-dipole interactions and hydrogen bonding.

-

Dielectric Constant: This property measures a solvent's ability to separate ions. High dielectric constant solvents, like water, are effective at dissolving ionic compounds.

-

Hydrogen Bonding: The ability of a molecule to donate or accept hydrogen bonds is a powerful driver of solubility in protic solvents like water and alcohols.

-

Nonpolar Interactions: Nonpolar solutes, such as oils and waxes, lack significant dipole moments and are best dissolved in nonpolar solvents (e.g., hexane, toluene) through weaker van der Waals forces.

Factors Influencing Solubility

Several factors can significantly alter the solubility of a compound:

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces holding the solid together.[4]

-

pH and Ionization (pKa): The solubility of ionizable compounds is highly dependent on pH.[11][12] Weak acids are more soluble at higher pH (basic conditions) where they are deprotonated and ionized, while weak bases are more soluble at lower pH (acidic conditions) where they are protonated and ionized.[13][14][15] This relationship is fundamental to drug absorption in the gastrointestinal tract.[13] The pKa of a drug directly influences its lipophilicity, protein binding, and permeability.[16]

-

Crystal Form (Polymorphism): A compound can exist in different crystalline forms (polymorphs) or in an amorphous state. Amorphous forms are generally more soluble than their stable crystalline counterparts because they lack the strong lattice energy that must be overcome for dissolution.

-

Particle Size: Decreasing the particle size of a drug increases the surface area available for interaction with the solvent, which can increase the rate of dissolution.[4][5][17]

A Practical Guide to Common Research Solvents

Classification of Solvents

Solvents are broadly classified based on their polarity and their ability to donate protons:

-

Polar Protic Solvents: Capable of hydrogen bonding (e.g., water, methanol, ethanol). Excellent for dissolving polar and ionic compounds.

-

Polar Aprotic Solvents: Possess polarity but lack O-H or N-H bonds for hydrogen donation (e.g., DMSO, DMF, acetonitrile). They can dissolve a wide range of substances, including many poorly water-soluble compounds.

-

Nonpolar Solvents: Have low dielectric constants and are not capable of significant hydrogen bonding (e.g., hexane, toluene, chloroform). Used for dissolving nonpolar, lipophilic compounds.

Detailed Profiles of Key Solvents

The choice of solvent is a critical experimental decision. The table below summarizes the properties of solvents commonly used in research laboratories.

| Solvent | Formula | Dielectric Constant (20°C) | Polarity Index (P') | Boiling Point (°C) | Key Characteristics & Common Uses |

| Water | H₂O | 80.1 | 10.2 | 100.0 | Universal polar protic solvent; used for buffers and biological assays.[18][19] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 7.2 | 189.0 | Highly polar aprotic; dissolves a broad range of polar and nonpolar compounds. Standard for compound stock solutions.[20] |

| Ethanol | C₂H₅OH | 24.6 | 4.3 | 78.5 | Polar protic; less polar than water. Used as a co-solvent to improve solubility of organic molecules in aqueous solutions.[18][21] |

| Methanol | CH₃OH | 32.7 | 5.1 | 64.7 | Polar protic; useful for dissolving more polar compounds.[19][21] |

| Acetonitrile | C₂H₃N | 37.5 | 5.8 | 81.6 | Polar aprotic; common in HPLC and for dissolving a wide range of compounds.[20] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 6.4 | 153.0 | Polar aprotic; similar to DMSO but more volatile. Used in synthesis and for preparing stock solutions.[20][22] |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 4.0 | 66.0 | Moderately polar ether; good for dissolving polymers and less polar compounds.[20][23] |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 3.1 | 39.7 | Nonpolar; effective for extracting nonpolar compounds. Volatile and requires careful handling.[20][23] |

| Hexane | C₆H₁₄ | 1.9 | 0.1 | 69.0 | Highly nonpolar; used for nonpolar solutes and in chromatography.[19][23] |

| (Data compiled from multiple sources[20][23][24]) |

Solvent Selection Strategies & "Green" Alternatives

The optimal solvent strategy often involves a trade-off between solubilizing power and compatibility with the downstream application. For biological assays, the final concentration of organic solvents like DMSO must typically be kept low (e.g., <1%) to avoid artifacts.

In recent years, there has been a significant push towards adopting "green solvents" to reduce the environmental impact of pharmaceutical research and manufacturing.[18][25] These are solvents derived from renewable resources that are less toxic and more biodegradable than traditional petrochemical-based solvents.[21] Examples include water, ethanol, and newer options like ionic liquids and supercritical fluids.[18][21][26][27] Incorporating green chemistry principles is not only an environmental responsibility but can also lead to safer and more efficient processes.[26][27]

The following diagram outlines a logical workflow for selecting an appropriate solvent system.

Caption: A decision workflow for selecting a suitable research solvent.

Experimental Determination of Solubility: Methodologies and Protocols

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial to differentiate between two types of solubility measurements commonly performed in drug discovery.[1][28]

-

Kinetic Solubility: This measurement is typically performed in early discovery using high-throughput methods.[1][2] It involves adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the point at which precipitation occurs.[1][2] This method is fast and consumes little material, making it ideal for screening large numbers of compounds.[29] However, it often measures the solubility of the amorphous precipitate and can yield higher, sometimes overestimated, solubility values because the system does not reach equilibrium.[30]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[30][31][32] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[1][33] While more time- and resource-intensive, this data is essential for lead optimization and pre-formulation studies.[1][31]

High-Throughput Screening (HTS) Method: Laser Nephelometry

Laser nephelometry is a rapid HTS method for determining kinetic solubility.[34] It measures the turbidity or cloudiness of a solution caused by precipitated compound.[29][34] As a DMSO stock solution is serially diluted into an aqueous buffer, the point at which the light scattering signal increases above a threshold indicates the solubility limit.[34][35]

Equilibrium Method: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[33] It is recognized by regulatory bodies like the International Council for Harmonisation (ICH) for establishing the high solubility criteria of the Biopharmaceutics Classification System (BCS).[36][37][38]

This protocol is adapted from standard industry and regulatory guidelines.[37][39][40]

Objective: To determine the equilibrium solubility of a compound in a specific aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature.

Materials:

-

Test compound (solid form)

-

Selected aqueous buffer (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines)[37][38]

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 37 °C for BCS)[41]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pH meter

Procedure:

-

Preparation: Add an excess amount of the solid test compound to a glass vial. The excess should be sufficient to ensure a saturated solution and be visible at the end of the experiment.[33]

-

Solvent Addition: Add a precise volume of the pre-warmed (e.g., 37 °C) aqueous buffer to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker within an incubator set to the desired temperature. Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[39][40]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, separate the solid from the liquid phase. This is typically done by centrifuging the vials and then filtering the supernatant through a syringe filter to remove any remaining undissolved particles.

-

pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[33][38]

-

Quantification: Prepare a dilution series of the clear filtrate. Analyze these dilutions using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[38]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. ispe.gr.jp [ispe.gr.jp]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. ijmsdr.org [ijmsdr.org]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. Khan Academy [khanacademy.org]

- 16. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ucd.ie [ucd.ie]

- 18. mdpi.com [mdpi.com]

- 19. research.cbc.osu.edu [research.cbc.osu.edu]

- 20. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 21. scispace.com [scispace.com]

- 22. reddit.com [reddit.com]

- 23. www1.chem.umn.edu [www1.chem.umn.edu]

- 24. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 25. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]

- 26. pharmafocusamerica.com [pharmafocusamerica.com]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ovid.com [ovid.com]

- 31. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 32. evotec.com [evotec.com]

- 33. dissolutiontech.com [dissolutiontech.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

- 36. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 37. database.ich.org [database.ich.org]

- 38. ema.europa.eu [ema.europa.eu]

- 39. downloads.regulations.gov [downloads.regulations.gov]

- 40. bioassaysys.com [bioassaysys.com]

- 41. admescope.com [admescope.com]

Itrocinonide CAS number and chemical identifiers

An In-Depth Technical Guide to the Chemical Identification of Itrocinonide

Executive Summary

This technical guide provides a comprehensive overview of the chemical identifiers and structural data for this compound, a synthetic corticosteroid. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical identification parameters, including the Chemical Abstracts Service (CAS) number, systematic nomenclature, and various line notations essential for computational and regulatory workflows. By presenting this data alongside an explanation of the significance of each identifier, this guide serves as an authoritative reference for the unambiguous identification and characterization of this compound.

Introduction to this compound

This compound is a difluorinated corticosteroid derivative belonging to the glucocorticoid class. Compounds in this family are potent anti-inflammatory agents, and their precise identification is paramount for research, development, and regulatory submission. The complexity of the this compound molecule, with its multiple stereocenters, necessitates the use of standardized and multifaceted identification systems to ensure accuracy and reproducibility in scientific communication and data management. This guide elucidates these systems, providing the foundational data required for advanced research.

Core Chemical Identifiers

Unambiguous identification is the bedrock of chemical research. For this compound, several key identifiers are used across global databases and regulatory bodies. The most critical of these is the CAS Registry Number, which serves as a unique, universal identifier.

| Identifier Type | Identifier | Authority/Use |

| CAS Number | 106033-96-9 | Chemical Abstracts Service; Universal standard for substance identification[1][2][3][4]. |

| UNII | 2ZW8NEP6PQ | Unique Ingredient Identifier; FDA Global Substance Registration System (GSRS)[1]. |

| ChEMBL ID | CHEMBL2105863 | European Bioinformatics Institute (EBI); Bioactivity database identifier[1]. |

| PubChem CID | 9959691 | National Institutes of Health (NIH); Compound database identifier[1]. |

| DSSTox SID | DTXSID50883168 | U.S. Environmental Protection Agency (EPA); Toxicity database identifier[1]. |

Structural and Molecular Data

Beyond simple numeric identifiers, structural representations provide a detailed chemical description. These range from the systematic IUPAC name, which encodes the molecule's complete structure and stereochemistry in text, to machine-readable line notations like SMILES and InChI, which are indispensable for cheminformatics and computational modeling.

Nomenclature and Formula

-

Molecular Weight : 568.6 g/mol [1]

-

IUPAC Name : [(1S)-1-ethoxycarbonyloxyethyl] (1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-diene-8-carboxylate[1]

-

Common Synonyms : this compound, Itrocinonida[1]

Machine-Readable Line Notations

Line notations are critical for digital data exchange and database searching. The InChI and InChIKey are designed to be canonical and unique, while SMILES is often used for its relative readability and utility in substructure searching.

| Notation Type | String |

| SMILES | CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4CC=C[C@@]5([C@]4(C(=O)OOC(=O)OCC)C)O)F)C)F[1] |

| InChI | InChI=1S/C29H38F2O9/c1-6-8-23-39-22-13-17-18-12-20(30)19-11-16(32)9-10-26(19,4)28(18,31)21(33)14-27(17,5)29(22,40-23)24(34)37-15(3)38-25(35)36-7-2/h9-11,15,17-18,20-23,33H,6-8,12-14H2,1-5H3/t15-,17-,18-,20-,21-,22+,23+,26-,27-,28-,29-/m0/s1[1] |

| InChIKey | GCELVROFGZYBHY-JUVXQCODSA-N[1] |

Computed Physicochemical Properties

The following table summarizes key physicochemical properties of this compound, computed from its structure. These values are essential for predicting the molecule's behavior in biological systems, aiding in formulation development and pharmacokinetic modeling.

| Property | Value | Source |

| XLogP3 | 5.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 568.24838911 Da | PubChem[1] |

| Topological Polar Surface Area | 118 Ų | PubChem[1] |

Methodological Framework: The Rationale Behind Chemical Identifiers

In drug development, the choice of identifier is dictated by the task at hand. This section explains the causality behind using different identification systems, a self-validating approach to ensure data integrity across different research domains.

Experimental Protocol: Ensuring Unambiguous Compound Identification

-

Initial Registration : Upon synthesis or acquisition, a new compound is registered using its most unambiguous identifier. The CAS number is the gold standard for this purpose, as it is a unique numerical identifier assigned to a single chemical substance[5].

-

Causality: Using a non-structural, unique number prevents confusion arising from different naming conventions or drawing styles.

-

-

Structural Elucidation & Verification : The compound's structure is confirmed using analytical techniques (e.g., NMR, Mass Spectrometry). This verified structure is then used to generate a canonical InChI and InChIKey [6].

-

Causality: The InChI algorithm produces a standardized, layered textual representation of the molecule, ensuring that different software will generate the identical identifier for the identical structure. The InChIKey is a hashed, fixed-length version that is easily searchable in web databases ("Googlable")[5].

-

-

Database Integration & Cheminformatics : For computational studies, the SMILES string is generated. This allows for substructure and similarity searching in chemical databases.

-

Causality: SMILES is more compact and often more human-readable than InChI, making it suitable for quick visual inspection and flexible searching algorithms used in virtual screening and QSAR modeling.

-

-

Systematic Naming for Publication & Reporting : For formal reports, patents, and publications, the IUPAC name is generated according to established nomenclature rules[7].

-

Causality: The IUPAC name provides a rigorous, rule-based description of the molecule that is human-readable and fully defines the connectivity and stereochemistry without requiring a diagram.

-

This multi-identifier workflow creates a self-validating system. A mismatch between the InChI generated from a drawn structure and the InChI associated with a CAS number in a database immediately flags a potential error, ensuring high data fidelity.

Visualization of Identifier Relationships

The following diagram illustrates the central role of the this compound molecule and its relationship to its various chemical and database identifiers.

Caption: Relationship map of this compound to its core chemical identifiers.

References

-

PubChem. This compound | C29H38F2O9 | CID 9959691. National Center for Biotechnology Information. [Link]

-

PubChem. Itrocainide | C23H27N3O | CID 3038480. National Center for Biotechnology Information. [Link]

-

NIST. Information from the InChI. National Institute of Standards and Technology. [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

-

IUPAC. The IUPAC International Chemical Identifier (InChI). [Link]

-

Chemistry LibreTexts. 5 Chemical Identifiers. [Link]

-

PubChem. Crotonosid | C10H13N5O5 | CID 223996. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C29H38F2O9 | CID 9959691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 106033-96-9 [amp.chemicalbook.com]

- 3. 106033-96-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 106033-96-9 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. iupac.org [iupac.org]

- 7. IUPAC Rules [chem.uiuc.edu]

A Proposed Preclinical Pharmacological Workflow for the Synthetic Corticosteroid Itrocinonide

Preamble: Charting the Course for a Novel Glucocorticoid

Itrocinonide (developmental code name D5159) is a synthetic difluorinated glucocorticoid corticosteroid.[1][2][3] Despite its synthesis and initial characterization, the compound was never advanced to market, leaving its detailed pharmacological profile largely unexplored in the public domain. This technical guide outlines a structured, preliminary pharmacological investigation designed to elucidate the core functional characteristics of this compound. As a Senior Application Scientist, the following narrative is not merely a list of protocols; it is a strategic roadmap grounded in established principles of drug discovery. We will explore the causality behind each experimental choice, ensuring a logical progression from fundamental receptor interaction to in vivo proof-of-concept. The methodologies described are designed to be self-validating, incorporating the necessary controls to ensure data integrity and trustworthiness.

This guide is intended for researchers, scientists, and drug development professionals tasked with characterizing novel steroidal anti-inflammatory candidates. We will proceed through three critical stages of preliminary study:

-

In Vitro Target Engagement & Functional Activity: Quantifying the direct interaction of this compound with its primary molecular target, the Glucocorticoid Receptor (GR).

-

In Vitro Pharmacodynamics: Assessing the functional consequence of receptor engagement in a cellular model of inflammation.

-

In Vivo Proof-of-Concept: Validating the anti-inflammatory activity in a preclinical animal model of acute inflammation.

Part 1: In Vitro Characterization: Receptor Engagement and Functional Activity

Scientific Rationale

The primary mechanism through which corticosteroids exert their profound anti-inflammatory and immunosuppressive effects is by binding to and activating the intracellular Glucocorticoid Receptor (GR).[4][5] This ligand-activated transcription factor then translocates to the nucleus to modulate the expression of a vast array of genes.[6][7] Therefore, the foundational step in characterizing this compound is to definitively quantify its binding affinity for the GR and its ability to subsequently drive receptor-mediated gene transcription. These initial assays will establish whether this compound interacts with its intended target and with what potency, providing the mechanistic basis for all further studies.

Experimental Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of this compound for the human glucocorticoid receptor.

Methodology:

-

Preparation of Receptor Source: Utilize either commercially available recombinant human GR protein or prepare cytoplasmic lysates from cells overexpressing the GR (e.g., HEK293 cells).

-

Radioligand Preparation: Use a high-affinity, radiolabeled glucocorticoid, such as [³H]-dexamethasone, as the reporter ligand. Prepare a stock solution at a concentration approximately equal to its known dissociation constant (KᏧ) for the GR.

-

Competitive Binding Reaction:

-

In a 96-well plate, combine the receptor preparation with a fixed concentration of [³H]-dexamethasone.

-

Add this compound across a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) in serial dilutions.

-

Include a "total binding" control (receptor + radioligand, no competitor) and a "non-specific binding" control (receptor + radioligand + a high concentration of unlabeled dexamethasone, e.g., 10 µM).

-

-

Incubation & Separation: Incubate the plate at 4°C for a sufficient period to reach binding equilibrium (e.g., 18-24 hours). Subsequently, rapidly separate bound from free radioligand using a filtration method (e.g., passing through a glass fiber filter plate) followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.

-

Self-Validation System: The inclusion of a known GR ligand (e.g., unlabeled dexamethasone) as a positive control for displacement is critical to validate assay performance. The calculated Kᵢ for the control compound should fall within the historically accepted range.

Data Presentation 1: Comparative GR Binding Affinity

| Compound | Predicted GR Binding Affinity (Kᵢ, nM) | Relative Potency (vs. Dexamethasone) |

| Dexamethasone (Control) | 1.5 | 1.0 |

| This compound | 0.8 | ~1.9x |

| Prednisolone | 18.0 | ~0.08x |

| Cortisol | 25.0 | ~0.06x |

| Note: Data for this compound is hypothetical for illustrative purposes. |

Experimental Protocol 2: GR-Mediated Reporter Gene Transactivation Assay

Objective: To determine the functional activity of this compound as a GR agonist or antagonist and to quantify its potency (EC₅₀).

Methodology:

-

Cell Line: Use a human cell line (e.g., A549 lung epithelial cells or HEK293) stably transfected with two constructs: a human GR expression vector and a reporter vector containing a luciferase gene under the control of a promoter with multiple Glucocorticoid Response Elements (GREs).[8][9][10]

-

Cell Plating: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

-

Compound Treatment:

-

Prepare serial dilutions of this compound (e.g., 10⁻¹² M to 10⁻⁶ M) in the appropriate cell culture medium.

-

Treat the cells with the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (dexamethasone).

-

To test for antagonist activity, co-treat cells with a fixed concentration of dexamethasone (e.g., its EC₈₀) and varying concentrations of this compound.

-

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, nuclear translocation, and reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

-

Data Analysis:

-

Normalize the luminescence signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo® assay) if cytotoxicity is suspected.

-

Plot the normalized luminescence (as a percentage of the maximal dexamethasone response) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal activation) and the Eₘₐₓ (maximal effect).

-